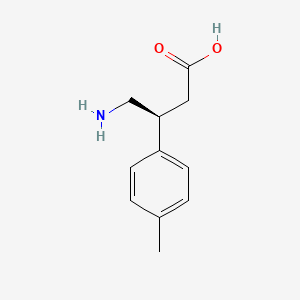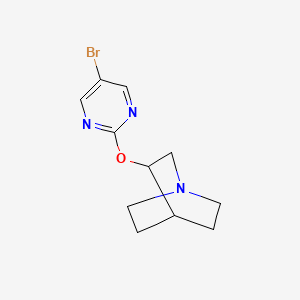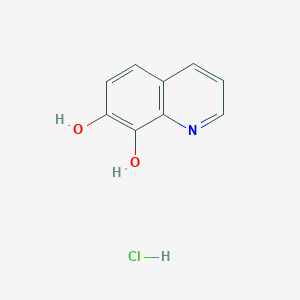
(S)-4-Amino-3-p-tolylbutanoic acid
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray crystallography . Computational methods can also be used to predict the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and the products it forms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be studied. This could include its melting point, boiling point, solubility, and stability. Its chemical properties could include its acidity or basicity, its redox potential, and its reactivity with other compounds .Aplicaciones Científicas De Investigación
Neurotoxicity Studies in Cyanobacteria : Nunn and Codd (2017) explored the biosynthesis of neurotoxins in cyanobacteria, including 2,4-diaminobutanoic acid, which shares structural similarities with (S)-4-Amino-3-p-tolylbutanoic acid. They discussed the potential metabolic pathways in cyanobacteria that produce such neurotoxins (Nunn & Codd, 2017).
Glutamic Acid Modifications in Amino Acids : Shah and Khan (2020) investigated the importance of glutamic acid modifications in amino acids, which is relevant to understanding the structural and functional aspects of this compound. Their study focused on the prediction of glutamic acid carboxylation in amino acid sequences (Shah & Khan, 2020).
Molecular Structure and Spectroscopy Analysis : Raju et al. (2015) conducted a detailed analysis of the molecular structure and spectroscopic properties of a compound structurally similar to this compound. Their study provides insights into the vibrational, electronic, and optical properties of such compounds (Raju et al., 2015).
Molecular Docking and Vibrational Studies : Vanasundari et al. (2018) explored the molecular docking and vibrational studies of butanoic acid derivatives, which include compounds similar to this compound. Their research is vital for understanding the biological activities and pharmacological importance of these compounds (Vanasundari et al., 2018).
Corrosion Inhibition Effects of Amino Acids : Kaya et al. (2016) investigated the corrosion inhibitive performance of amino acids, which is pertinent to the study of this compound due to its structural classification as an amino acid. Their study provides an understanding of the physicochemical interactions of amino acids in different environments (Kaya et al., 2016).
Nitrogen Metabolism in Soybean Crop : Teixeira et al. (2018) focused on the application of amino acids in crop enhancement, specifically in soybeans. This research gives insights into the broader agricultural applications of amino acids like this compound (Teixeira et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-4-amino-3-(4-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZRPURXKHMSFF-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(2-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3356519.png)
![1-[2-(Pyridazin-4-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3356522.png)


![5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B3356548.png)
![5-[Hydroxy(methylamino)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B3356549.png)
![Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B3356550.png)